molecular formula C5H7N3O B2566662 3,6-dimethyl-1,2,4-triazin-5(4H)-one CAS No. 33449-36-4

3,6-dimethyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2566662
CAS No.: 33449-36-4
M. Wt: 125.131
InChI Key: WZMOVTWDPULYIG-UHFFFAOYSA-N
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Description

3,6-dimethyl-1,2,4-triazin-5(4H)-one: is a heterocyclic compound with a triazine ring structure It is characterized by the presence of two methyl groups at the 3 and 6 positions and a keto group at the 5 position

Scientific Research Applications

3,6-dimethyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acetoacetic ester with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of 3,6-dimethyl-1,2,4-triazin-5-ol.

    Substitution: Formation of various substituted triazines depending on the reagents used.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine: A parent compound with a similar ring structure but without the methyl and keto groups.

    2,4,6-trimethyl-1,3,5-triazine: A similar compound with three methyl groups instead of two.

    1,2,4-triazine-3,5-dione: A related compound with keto groups at different positions.

Uniqueness

3,6-dimethyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,6-dimethyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOVTWDPULYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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